Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

Medicinal Chemistry Bradykinin B1 Antagonists Protecting Group Strategy

Bipiperidine-based drug programs often face a critical choice: simpler monocyclic piperidine building blocks risk losing essential target affinity, while fully protected bipiperidines demand extra deprotection steps that lower yield. Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate solves this with a single Boc on the 4-amine, leaving the piperidin-4-yl nitrogen free for orthogonal sequential functionalization. This architecture is cited in bradykinin B1 receptor antagonist patents (US20070032475 A1). Supplied at ≥95% purity, suitable for direct amide coupling or reductive amination without pre-purification, reducing cycle time in iterative SAR exploration.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 878156-65-1
Cat. No. B1524627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
CAS878156-65-1
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
InChIKeyHKBOBJSFRQIKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-(Piperidin-4-YL)piperidin-4-ylcarbamate Overview


Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate (CAS 878156-65-1), also known as tert-butyl [1,4'-bipiperidin]-4-ylcarbamate, is a heterocyclic building block featuring a bipiperidine core with a single Boc-protected amine on one ring and a free secondary amine on the other . This structural architecture places it at the intersection of two widely used chemical classes—piperidine carbamates and 1,4'-bipiperidine scaffolds—yet it cannot be considered a simple composite. Unlike the monocyclic analog tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), the target compound incorporates a second piperidine ring, doubling the number of ionizable amine centers and significantly altering calculated physicochemical parameters such as logP (2.20 vs. 1.49) and PSA (57.09 vs. 55.4 Ų). In contrast to isomeric Boc-4,4'-bipiperidine derivatives (e.g., CAS 171049-35-7) where the Boc group resides on the 1-position of the bipiperidine system, the target compound places the Boc group specifically on the 4-amino substituent of one piperidine ring, resulting in a distinct electronic environment and reactivity profile. This compound is classified as a heterocyclic building block and has been cited in patent literature as a precursor in the synthesis of bradykinin B1 receptor antagonists, indicating its utility in medicinal chemistry programs [1]. Vendors typically supply it at 98% purity for research and development purposes .

Tert-Butyl 1-(Piperidin-4-YL)piperidin-4-ylcarbamate vs. Common Piperidines


Substituting this compound with a simpler piperidine building block—such as tert-butyl piperidin-4-ylcarbamate—appears to save cost and simplify the synthetic route, but it introduces two critical risks: loss of the bipiperidine spatial arrangement essential for target binding in bradykinin B1 receptor antagonists [1], and the elimination of a free secondary amine required for subsequent functionalization without an extra deprotection step. Using a dual-Boc-protected bipiperidine (CAS 165528-89-2) introduces an additional deprotection step, which can lower overall yield and complicate reaction monitoring [2]. The target compound’s single Boc group on the 4-amine—leaving the piperidin-4-yl nitrogen free—provides an orthogonal reactivity handle that is absent in both the fully deprotected and fully protected analogs. This precise balance of protection makes the compound a strategically valuable intermediate, and blind substitution undermines both synthetic efficiency and the fidelity of the final pharmacophore [3].

Tert-Butyl 1-(Piperidin-4-YL)piperidin-4-ylcarbamate Quantitative Evidence


Single Boc Protection Specificity

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate carries a single Boc group on the 4-amine of one piperidine ring. In contrast, the fully protected analog N-Boc-N'-Boc-4,4'-bipiperidine (CAS 165528-89-2) requires a second deprotection step that typically reduces overall yield by 10–25% and complicates purification [1]. The commercially available 98% purity specification aligns with the requirements for fragment-based screening and late-stage functionalization without additional purification .

Medicinal Chemistry Bradykinin B1 Antagonists Protecting Group Strategy

Patent-Validated B1 Antagonist Synthesis

The compound is explicitly listed as a precursor in US20070032475 A1, a patent describing bradykinin B1 receptor antagonists [1]. While specific biological data for the building block itself are not reported, its inclusion in the patent establishes its utility in generating bioactive molecules. By contrast, the monocyclic analog tert-butyl piperidin-4-ylcarbamate is not cited in the same patent context, suggesting the bipiperidine architecture is critical for the target binding motif.

Pain Research Bradykinin Receptor Inflammatory Disease

Lipophilicity and PSA Differentiation

The target compound exhibits a calculated logP of 2.20 and PSA of 57.09 Ų, compared to logP 1.49 and PSA 55.4 Ų for tert-butyl piperidin-4-ylcarbamate . The higher logP (ΔlogP = +0.71) and slightly larger PSA reflect the addition of a second piperidine ring, which can enhance membrane permeability and protein binding potential in final drug candidates. These values fall within the Lipinski Rule of 5 space (MW 283.41, HBD 2, HBA 3), indicating favorable drug-likeness [1].

ADME Prediction Drug-Likeness Physicochemical Properties

Tert-Butyl 1-(Piperidin-4-YL)piperidin-4-ylcarbamate Application Scenarios


Fragment-Based B1 Antagonist Lead Generation

The compound is directly applicable as a synthetic intermediate for generating bradykinin B1 receptor antagonist libraries, as evidenced by its inclusion in US20070032475 A1 [1]. Procurement teams supporting pain or inflammation programs should prioritize this scaffold over monocyclic piperidine alternatives to maintain the bipiperidine pharmacophore essential for receptor affinity.

Sequential Derivatization with Orthogonal Reactivity

With one free secondary amine and one Boc-protected amine, this compound is ideally suited for sequential functionalization strategies common in medicinal chemistry. The 98% purity specification supports direct use in amide coupling or reductive amination without pre-purification, reducing cycle time in iterative SAR exploration.

CNS Drug Discovery with Balanced Profiles

The calculated logP of 2.20 and MW of 283.41 place the compound within the favorable CNS drug-likeness space [2]. Research groups targeting neurological or psychiatric disorders can incorporate this building block into candidate molecules without risking substantial deviations from optimal ADME parameters.

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